molecular formula C7H11NO3 B13166137 3-Cyclopropyl-2-formamidopropanoic acid

3-Cyclopropyl-2-formamidopropanoic acid

Cat. No.: B13166137
M. Wt: 157.17 g/mol
InChI Key: BXIHGFRODHUJJE-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-formamidopropanoic acid is a cyclopropane-containing amide derivative characterized by a cyclopropyl group attached to a propanoic acid backbone and a formamide substituent at the second carbon. This structure confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and organic synthesis. Notably, commercial availability of this compound has been discontinued across multiple suppliers (e.g., 1g, 250mg, and 500mg stock), as indicated by CymitQuimica’s product listings .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

3-cyclopropyl-2-formamidopropanoic acid

InChI

InChI=1S/C7H11NO3/c9-4-8-6(7(10)11)3-5-1-2-5/h4-6H,1-3H2,(H,8,9)(H,10,11)

InChI Key

BXIHGFRODHUJJE-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(C(=O)O)NC=O

Origin of Product

United States

Preparation Methods

The synthesis of 3-Cyclopropyl-2-formamidopropanoic acid can be achieved through various synthetic routes. One common method involves the formal nucleophilic substitution of bromocyclopropanes . This process typically requires the use of chiral, non-racemic bromocyclopropanes as starting materials, which undergo diastereoselective substitution to yield the desired product. Industrial production methods may involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

3-Cyclopropyl-2-formamidopropanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Cyclopropyl-2-formamidopropanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-formamidopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s closest analogs include other cyclopropane-bearing amides and substituted propanoic acids. Key comparisons are outlined below:

2-(Cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid

  • Structure : Differs by replacing the formamide group with a pyrazole ring containing a trifluoromethyl (-CF₃) substituent.
  • Availability: Actively supplied by three manufacturers, unlike the discontinued status of 3-cyclopropyl-2-formamidopropanoic acid .

5-Formylthiophene-2-carboxamide

  • Structure : Features a thiophene ring instead of cyclopropane, with a formyl (-CHO) group.
  • However, it lacks the steric constraints of cyclopropane .

2-Amino-N-cyclopropylthiophene-3-carboxamide

  • Structure : Combines cyclopropyl and thiophene moieties with a carboxamide group.
  • Properties : The dual heterocyclic system (cyclopropane and thiophene) may synergize electronic effects for improved bioactivity, but synthetic complexity likely contributes to its discontinued status .

Data Table: Comparative Analysis

Compound Name Key Substituents Solubility (Predicted) Commercial Availability Applications
This compound Cyclopropane, formamide Moderate (polar solvents) Discontinued Drug intermediates
2-(Cyclopropylamino)-3-[3-(CF₃)-pyrazol]propanoic acid Pyrazole, -CF₃ Low (non-polar solvents) Available Agrochemicals, pharma
5-Formylthiophene-2-carboxamide Thiophene, formyl High (DMSO, DMF) Discontinued Polymer synthesis
2-Amino-N-cyclopropylthiophene-3-carboxamide Cyclopropane, thiophene Moderate Discontinued Antimicrobial agents

Research Findings and Industrial Relevance

  • Synthetic Challenges: The discontinuation of this compound and related amides (e.g., 5-formylthiophene-2-carboxamide) may stem from difficulties in cyclopropane ring stabilization during synthesis or purification .
  • Bioactivity Trends: Compounds with trifluoromethyl groups (e.g., 2-(cyclopropylamino)-3-[3-(CF₃)-pyrazol]propanoic acid) show higher retention in industrial pipelines due to their enhanced bioavailability and target selectivity .
  • Market Dynamics : Cyclopropane derivatives remain niche due to synthetic costs, whereas thiophene-based amides are prioritized for scalable applications like polymer chemistry .

Biological Activity

3-Cyclopropyl-2-formamidopropanoic acid (CP-FAP) is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of CP-FAP, including its mechanisms of action, therapeutic potential, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

  • Molecular Formula: C7_7H11_{11}NO3_3
  • Molecular Weight: 157.17 g/mol
  • CAS Number: 64146798
  • Chemical Structure:
    Structure C7H11NO3\text{Structure }\quad \text{C}_7\text{H}_{11}\text{NO}_3

Biological Activity Overview

The biological activities of CP-FAP have been investigated in various studies, highlighting its potential as a therapeutic agent. The compound is noted for its diverse pharmacological properties, including:

  • Antimicrobial Activity: CP-FAP has shown promise against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic.
  • Antitumor Effects: Preliminary studies indicate that CP-FAP may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further research in oncology.
  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, which could be beneficial in treating diseases where enzyme regulation is crucial.

The mechanisms by which CP-FAP exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural analogs and preliminary data:

  • Inhibition of Enzymatic Activity: CP-FAP may bind to active sites of enzymes, preventing substrate interaction and subsequent catalysis.
  • Induction of Apoptosis in Cancer Cells: Evidence suggests that CP-FAP can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
  • Antioxidant Properties: The compound may possess antioxidant capabilities, contributing to its protective effects against oxidative stress in various cell types.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of CP-FAP against a range of bacterial strains. The results indicated that CP-FAP exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro assays were conducted to assess the cytotoxic effects of CP-FAP on various human cancer cell lines, including HeLa and A-549. The IC50_{50} values were determined using the MTS assay.

Cell LineIC50_{50} (µM)
HeLa45
A-54960

These results suggest that CP-FAP has a notable capacity to inhibit cell growth in these cancer models.

Study 3: Enzyme Inhibition Assays

CP-FAP was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary findings indicated that it effectively inhibited the enzyme dihydrofolate reductase (DHFR), a target for several anticancer and antimicrobial agents.

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